Acetic acid;ethenylsulfanylmethanol
Description
"Acetic acid;ethenylsulfanylmethanol" is a compound combining acetic acid (CH₃COOH) with ethenylsulfanylmethanol (CH₂=CH-S-CH₂OH). The sulfanyl (thioether) group and ethenyl (vinyl) moiety contribute to its unique reactivity and applications.
Properties
CAS No. |
137501-50-9 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
acetic acid;ethenylsulfanylmethanol |
InChI |
InChI=1S/C3H6OS.C2H4O2/c1-2-5-3-4;1-2(3)4/h2,4H,1,3H2;1H3,(H,3,4) |
InChI Key |
SUQHWDGKFVBCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CSCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;ethenylsulfanylmethanol can be achieved through several methods. One common method involves the reaction of acetic acid with ethenylsulfanylmethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. One method involves the catalytic oxidation of acetaldehyde to produce acetic acid, which is then reacted with ethenylsulfanylmethanol. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;ethenylsulfanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The vinyl group in ethenylsulfanylmethanol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or thiols .
Scientific Research Applications
Acetic acid;ethenylsulfanylmethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.
Biology: It is used in biochemical studies to investigate the effects of sulfanyl and vinyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials
Mechanism of Action
The mechanism of action of acetic acid;ethenylsulfanylmethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it donates or accepts electrons. The presence of both vinyl and sulfanyl groups allows the compound to engage in a wide range of chemical interactions, making it a versatile reagent in various chemical processes .
Comparison with Similar Compounds
a. Ethyl 2-[(3-Methylphenyl)sulfanyl]acetate ()
- Structure : Combines an ethyl acetate group with a m-tolylsulfanyl moiety.
- Synthesis: Alkylation of quinoxaline derivatives using sulfanyl-containing agents (e.g., allyl bromide) .
- Key Difference: The target compound replaces the ester group with methanol, enhancing hydrophilicity.
b. Chloroacetic Acid ()
- Structure : CH₂ClCOOH, with a chlorine atom substituting a hydrogen in acetic acid.
- Acidity : pKa ~2.7 (vs. acetic acid’s pKa ~4.76) due to the electron-withdrawing -Cl group.
- Relevance : Highlights how substituents (e.g., sulfanyl vs. chloro) influence acidity and reactivity.
c. Ethyl (Phenylsulfonyl)acetate ()
- Structure : Features a sulfonyl group (SO₂) instead of sulfanyl (S-), increasing oxidation state.
- Applications : Used in organic synthesis for nucleophilic substitutions.
2.4 Physicochemical Properties
| Property | Acetic acid | Ethenylsulfanylmethanol | Ethyl 2-[(3-Methylphenyl)sulfanyl]acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 60.05 | ~106.16 | 210.29 |
| Boiling Point (°C) | 118 | Estimated 150–170 | 280–285 |
| Solubility | Water-soluble | Moderate in water | Lipophilic |
Research Findings and Industrial Relevance
- Acetic Acid : Optimized production via metabolic engineering in A. pasteurianus achieves 61.42 g/L yield . Proteomic analysis reveals upregulation of heat shock proteins and chaperonins under stress .
- Sulfanyl Derivatives : Used in drug synthesis (e.g., anti-inflammatory agents) and agrochemicals. Ethyl sulfanyl acetates are synthesized via alkylation or nucleophilic substitution .
- Ethenylsulfanylmethanol: While understudied, its ethenyl group may enable polymerization, and the sulfanyl moiety could act as a nucleophile in cross-coupling reactions .
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